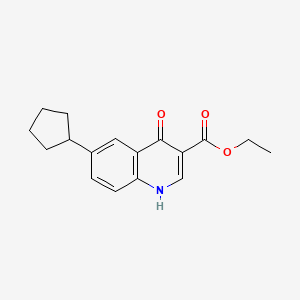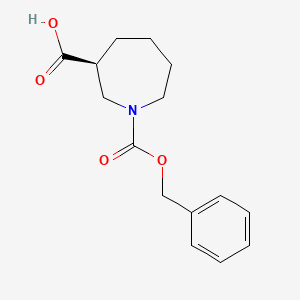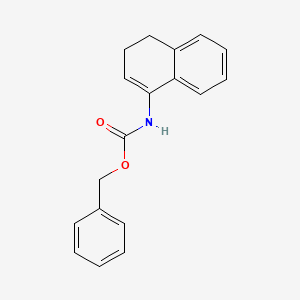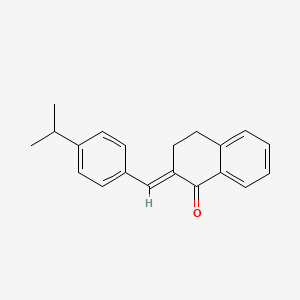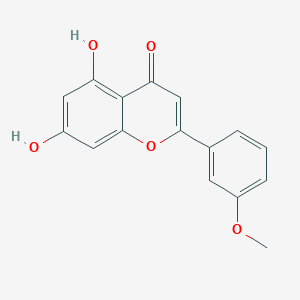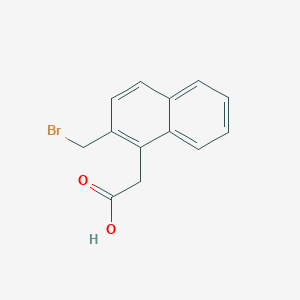
2-(Bromomethyl)naphthalene-1-acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Bromomethyl)naphthalene-1-acetic acid is an organic compound with the molecular formula C12H11BrO2 It is a derivative of naphthalene, featuring a bromomethyl group attached to the second position and an acetic acid group at the first position of the naphthalene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)naphthalene-1-acetic acid typically involves the bromination of naphthalene derivatives followed by carboxylation. One common method includes the bromination of 2-methylnaphthalene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The resulting 2-(bromomethyl)naphthalene is then subjected to carboxylation using carbon dioxide under high pressure and temperature to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient bromination and carboxylation processes. The use of catalysts and optimized reaction conditions can enhance yield and purity.
化学反応の分析
Types of Reactions
2-(Bromomethyl)naphthalene-1-acetic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction Reactions: Reduction of the bromomethyl group can yield methyl or methylene derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Substitution: Formation of azides, thiols, or ethers.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of methyl or methylene derivatives.
科学的研究の応用
2-(Bromomethyl)naphthalene-1-acetic acid has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds with anti-inflammatory or anticancer properties.
Biological Studies: Utilized in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: Employed in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(Bromomethyl)naphthalene-1-acetic acid involves its interaction with molecular targets through its functional groups. The bromomethyl group can undergo nucleophilic substitution, leading to the formation of covalent bonds with biological macromolecules. The acetic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity .
類似化合物との比較
Similar Compounds
Naphthalene-1-acetic acid: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.
2,4-Dichlorophenoxyacetic acid: Contains chlorine atoms instead of a bromomethyl group, leading to different reactivity and applications.
Indole-3-acetic acid: An auxin with a different core structure, used primarily in plant growth regulation.
Uniqueness
2-(Bromomethyl)naphthalene-1-acetic acid is unique due to the presence of both a bromomethyl group and an acetic acid group on the naphthalene ring
特性
分子式 |
C13H11BrO2 |
|---|---|
分子量 |
279.13 g/mol |
IUPAC名 |
2-[2-(bromomethyl)naphthalen-1-yl]acetic acid |
InChI |
InChI=1S/C13H11BrO2/c14-8-10-6-5-9-3-1-2-4-11(9)12(10)7-13(15)16/h1-6H,7-8H2,(H,15,16) |
InChIキー |
MNDVQIZCLRTNMD-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC(=C2CC(=O)O)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



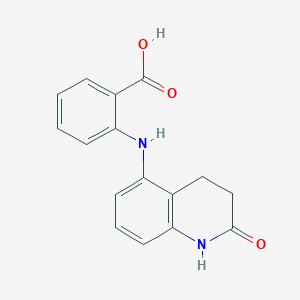

![(4S)-2,2-Dimethyl-4-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-dioxolane](/img/structure/B11845108.png)
